Amino(2,4-dimethylphenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

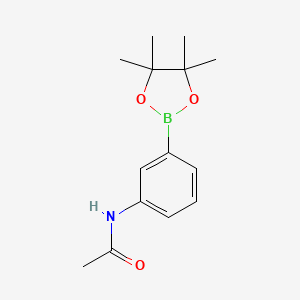

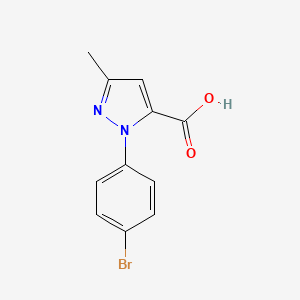

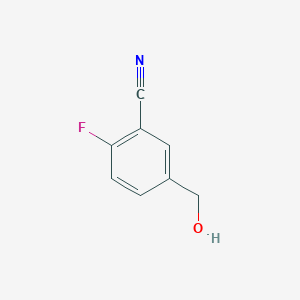

Amino(2,4-dimethylphenyl)acetic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is also known by its IUPAC name, amino(3,4-dimethylphenyl)acetic acid .

Molecular Structure Analysis

The molecular structure of Amino(2,4-dimethylphenyl)acetic acid contains a total of 26 bonds. There are 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis

Amino(2,4-dimethylphenyl)acetic acid is a solid at room temperature . The physical properties of amino acids can be influenced by factors such as polarity, iso-electric point, nature of solvent (pH), and temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial Research

Summary of the Application

The “2-amino-1,3,4-oxadiazole derivatives” have been synthesized and screened for their antibacterial activity against Salmonella typhi . These compounds represent an important class of heterocyclic compounds with a broad spectrum of biological activity .

Methods of Application or Experimental Procedures

The synthesis involved the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This was followed by acylation of the amino group of oxadiazoles with some acid chlorides . All compounds were then screened for their antibacterial activity .

Results or Outcomes

The compounds showed significant activity against Salmonella typhi . The structures of the new synthesized compounds were confirmed using spectral analysis such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Synthesis of Derivatives

Summary of the Application

A compound closely related to “Amino(2,4-dimethylphenyl)acetic acid”, known as “( {2- [ (2,4-Dimethylphenyl)amino]-2-oxoethyl}thio)acetic acid”, is available from Sigma-Aldrich . This suggests that it may be used in the synthesis of other chemical compounds.

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures for this compound are not specified in the source . However, it’s common in chemical synthesis to use such compounds as building blocks or intermediates to create more complex molecules.

Results or Outcomes

The outcomes of using this compound in synthesis would depend on the specific reactions and conditions used .

Catalyst for Coupling Reactions

Summary of the Application

Another related compound, “2,6-Dimethylanilino (oxo)acetic acid”, is used as a catalyst suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling and Heck reaction .

Methods of Application or Experimental Procedures

In these reactions, the compound acts as a catalyst to facilitate the coupling of two different organic substrates . The exact procedures would depend on the specific reaction being carried out.

Results or Outcomes

The use of this compound as a catalyst can improve the efficiency and selectivity of these coupling reactions .

Eigenschaften

IUPAC Name |

2-amino-2-(2,4-dimethylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXDTKWYXLIFNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378232 |

Source

|

| Record name | amino(2,4-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(2,4-dimethylphenyl)acetic acid | |

CAS RN |

299168-20-0 |

Source

|

| Record name | amino(2,4-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)